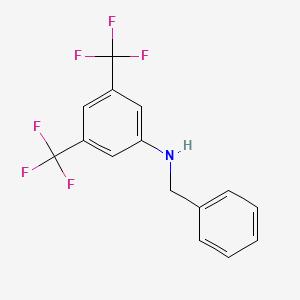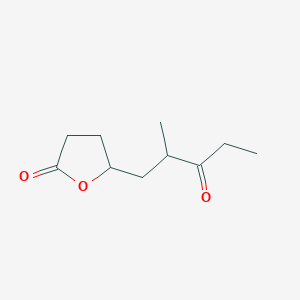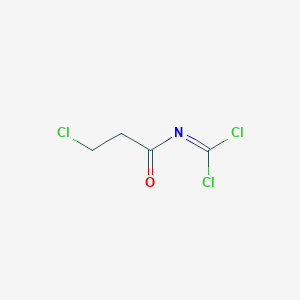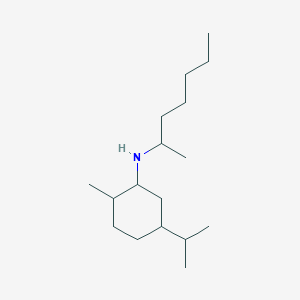
5-Ethyl 1-methyl 2-nitropentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl 1-methyl 2-nitropentanedioate is an organic compound with the molecular formula C8H13NO6 It is a derivative of pentanedioic acid, featuring ethyl, methyl, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 1-methyl 2-nitropentanedioate typically involves the esterification of 2-nitropentanedioic acid with ethanol and methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be summarized as follows:
Starting Materials: 2-nitropentanedioic acid, ethanol, methanol.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: Reflux for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl 1-methyl 2-nitropentanedioate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 5-Ethyl 1-methyl 2-aminopentanedioate.
Hydrolysis: 5-Ethyl 1-methyl 2-nitropentanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethyl 1-methyl 2-nitropentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethyl 1-methyl 2-nitropentanedioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethyl 2-nitropentanedioate: Lacks the methyl group, leading to different reactivity and applications.
1-Methyl 2-nitropentanedioate: Lacks the ethyl group, affecting its physical and chemical properties.
2-Nitropentanedioate: Lacks both the ethyl and methyl groups, making it less complex and versatile.
Uniqueness
5-Ethyl 1-methyl 2-nitropentanedioate is unique due to the presence of both ethyl and methyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical transformations and interactions compared to its simpler analogs.
Propriétés
Numéro CAS |
88238-93-1 |
|---|---|
Formule moléculaire |
C8H13NO6 |
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
5-O-ethyl 1-O-methyl 2-nitropentanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-15-7(10)5-4-6(9(12)13)8(11)14-2/h6H,3-5H2,1-2H3 |
Clé InChI |
CVJNGQQKDYBXBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)



![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)

![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea](/img/structure/B14385219.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)




